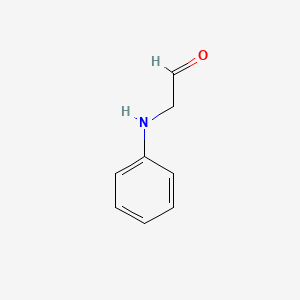
2-(Phenylamino)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylamino)acetaldehyde is an organic compound characterized by the presence of a phenyl group attached to an amino group, which is further connected to an acetaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of aniline with acetaldehyde under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the desired product. Another method involves the reduction of this compound oxime, which can be prepared by the reaction of aniline with acetaldehyde oxime .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 2-(Phenylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Phenylacetic acid and other oxidized derivatives.
Reduction Products: Corresponding alcohols and amines.
Substitution Products: Various substituted phenylamino derivatives.
科学研究应用
2-(Phenylamino)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fragrances, dyes, and polymers.
作用机制
The mechanism of action of 2-(Phenylamino)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved .
相似化合物的比较
Phenylacetaldehyde: Similar in structure but lacks the amino group.
2-(Phenylamino)ethanol: Contains an ethanol moiety instead of an acetaldehyde group.
N-Phenylglycine: Similar amino group but attached to a glycine moiety.
Uniqueness: 2-(Phenylamino)acetaldehyde is unique due to its combination of a phenylamino group with an acetaldehyde moiety, which imparts distinct reactivity and properties. This uniqueness makes it a valuable intermediate in various synthetic pathways and applications.
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
2-anilinoacetaldehyde |
InChI |
InChI=1S/C8H9NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI 键 |
KPJFJUVCTWJRCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


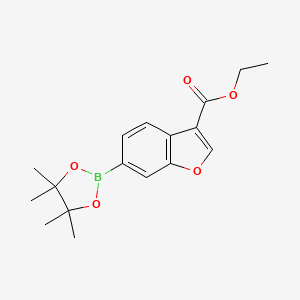
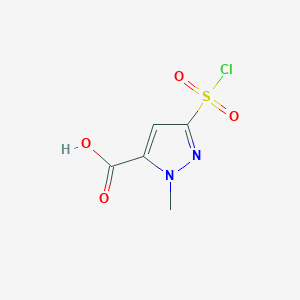
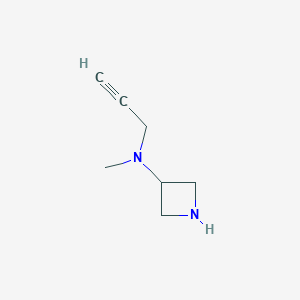
![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
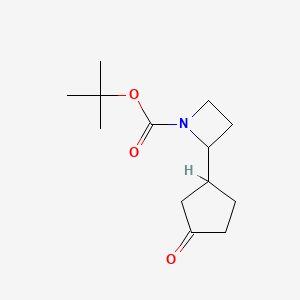

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)

![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B13467396.png)
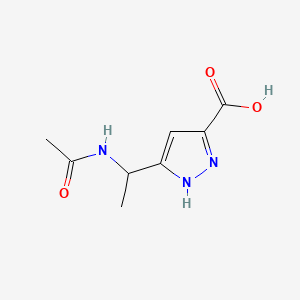
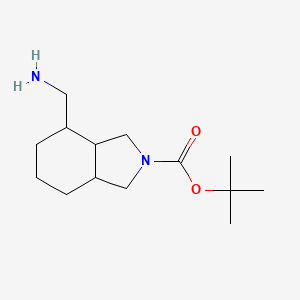
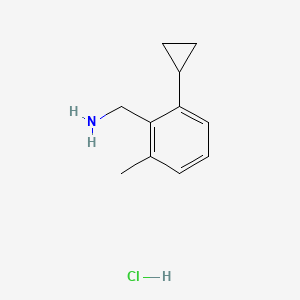
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
